Bromadoline - 67579-24-2

Bromadoline

Catalog Number: EVT-372397
CAS Number: 67579-24-2
Molecular Formula: C15H21BrN2O
Molecular Weight: 325.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
U-47931E is an analytical reference standard that is structurally categorized as an opioid. It has been characterized as a selective µ-opioid receptor agonist, based on the ability of the antagonist β-funaltrexamine to block U-47931E-mediated decrease in urine output in water-loaded rats. U-47931E has antinociceptive activity comparable to codeine in mouse abdominal constriction and rat paw pressure tests. This product is intended for research and forensic applications.
Applications in Various Fields

Platelet Aggregation

Bromadryl's anti-aggregatory properties suggest its potential use in preventing or treating conditions associated with excessive platelet aggregation, such as thrombosis. The drug's ability to modulate key enzymes and pathways involved in platelet activation and aggregation could make it a candidate for further research in cardiovascular pharmacotherapy1 3.

Airway Disorders

Although not directly related to Bromadoline, research on bronchodilators provides insights into the treatment of airway disorders such as asthma and chronic obstructive pulmonary disease (COPD). The optimization of bronchodilation through the use of muscarinic receptor antagonists and \u03b22-adrenoceptor agonists has been a focus of recent research. This approach, which involves the simultaneous modulation of both arms of the autonomic nervous system, has led to the development of fixed-dose combinations of these drugs in inhalers. The advancements in bronchodilator pharmacology could inform future research on related compounds like Bromadoline2.

Photoprotection and Cell Physiology

The study of 8-Bromo-7-hydroxyquinoline (BHQ), a compound structurally related to Bromadoline, has revealed its potential as a photoremovable protecting group for physiological use. BHQ can be photolyzed to release bioactive molecules, making it a valuable tool for studying cell physiology with two-photon excitation (2PE) technology. This application demonstrates the broader scope of Bromadoline derivatives in biomedical research and their potential utility in regulating biological functions with light4.

Neuropharmacology

Bromocriptine, another derivative, has been shown to increase acetylcholine content in the rat striatum, suggesting an indirect dopaminergic action. This finding opens up possibilities for Bromadoline derivatives in the treatment of neurological disorders, particularly those involving dopaminergic and cholinergic systems. The synergism with dopamine and the requirement for endogenous dopamine for the drug's action highlight the complex interplay between these neurotransmitter systems5.

Overview

Bromadoline is a potent anticoagulant rodenticide belonging to the class of compounds known as 1,3-dihydro-2H-isoindol-2-one derivatives. It is primarily used for controlling rodent populations due to its effectiveness in inhibiting blood clotting mechanisms in mammals. The compound acts by interfering with vitamin K metabolism, which is crucial for synthesizing clotting factors in the liver.

Source

Bromadoline was first synthesized and introduced as a rodenticide in the 1970s. Its chemical structure allows it to be highly effective against a variety of rodent species, making it a popular choice in agricultural and urban pest control. The compound is usually available in formulations that facilitate its application in various environments.

Classification

Bromadoline is classified as an anticoagulant rodenticide under the broader category of pesticide chemicals. It is specifically categorized as a second-generation anticoagulant, which means it has a longer half-life and requires fewer doses compared to first-generation anticoagulants.

Synthesis Analysis

Methods

The synthesis of bromadoline typically involves several chemical reactions that include acylation and cyclization processes. One of the notable methods includes the reaction of 4-hydroxycoumarin derivatives with various acylating agents under acidic conditions to form the desired bromadoline structure.

Technical Details

  1. Starting Materials: The synthesis often begins with 4-hydroxycoumarin or similar derivatives.
  2. Reagents: Common reagents include acetic anhydride or other acylating agents, along with catalysts such as sulfuric acid.
  3. Conditions: The reaction is usually carried out under controlled temperatures to ensure optimal yield and purity.
  4. Purification: Post-synthesis, bromadoline is purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

Bromadoline has a complex molecular structure characterized by its isoindolinone framework. Its chemical formula is C_18H_16BrN_3O_3, and it features a bromine atom which contributes to its biological activity.

Data

  • Molecular Weight: Approximately 396.24 g/mol
  • Melting Point: Typically around 100-102 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Bromadoline undergoes various chemical reactions that are significant for its activity as a rodenticide. The primary reaction involves its interaction with vitamin K epoxide reductase, leading to the inhibition of vitamin K recycling.

Technical Details

  1. Mechanism of Action: Bromadoline inhibits the enzyme responsible for converting vitamin K epoxide back to its active form, leading to decreased synthesis of clotting factors II, VII, IX, and X.
  2. Biodegradation: In environmental conditions, bromadoline can be degraded by microbial action, although this process can vary significantly based on environmental factors.
Mechanism of Action

Bromadoline's mechanism involves the inhibition of vitamin K-dependent carboxylation processes necessary for synthesizing clotting factors.

Process

  1. Absorption: Upon ingestion by rodents, bromadoline is absorbed in the gastrointestinal tract.
  2. Distribution: It is distributed throughout the body via the bloodstream.
  3. Inhibition: The compound binds to vitamin K epoxide reductase, preventing the reduction of vitamin K epoxide to its active form.
  4. Result: This leads to reduced levels of functional clotting factors, ultimately resulting in uncontrolled bleeding and death from hemorrhage.

Data

Studies have shown that bromadoline has a prolonged effect due to its long half-life and high potency compared to other anticoagulants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually appears as a white crystalline powder.
  • Odor: Generally odorless.
  • Stability: Stable under normal conditions but should be stored away from strong oxidizers.

Chemical Properties

  • pH Range: Neutral pH when dissolved in water.
  • Reactivity: Reacts with strong acids and bases; care should be taken during handling.
Applications

Bromadoline is primarily used as a rodenticide in both agricultural and urban settings. Its effectiveness against resistant rodent populations makes it a preferred choice among pest control professionals.

Scientific Uses

  1. Research Tool: Used in studies investigating blood coagulation mechanisms and the effects of anticoagulants on mammalian physiology.
  2. Environmental Studies: Analyzed for its impact on non-target species and ecological systems due to its persistence and bioaccumulation potential.
Introduction to Bromadoline

Bromadoline (chemical name: 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide) is a synthetic opioid analgesic initially developed during pharmaceutical research in the 1970s. As a selective μ-opioid receptor (MOR) agonist, it occupies a distinct pharmacological niche among centrally acting analgesics. Unlike clinically deployed opioids, Bromadoline never progressed beyond preclinical development but remains significant for its role in structure-activity relationship (SAR) studies and its chemical kinship to later emerging novel synthetic opioids (NSOs) [1] [4].

Definition and Pharmacological Classification as a μ-Opioid Receptor Agonist

Bromadoline is pharmacologically classified as a selective μ-opioid receptor (MOR) agonist. It binds primarily to the MOR, one of four classical opioid receptors (MOR, DOR, KOR, NOP), which are G-protein coupled receptors (GPCRs) distributed throughout the central nervous system and peripheral tissues [3] [9]. Activation of MOR triggers inhibitory G-protein signaling cascades:

  • G-protein dissociation: GDP-to-GTP exchange on the Gα subunit, dissociation of Gα-GTP and Gβγ complex.
  • Cellular effects: Inhibition of adenylate cyclase (reducing intracellular cAMP), activation of G-protein-gated inwardly rectifying potassium (GIRK) channels (causing hyperpolarization), and suppression of voltage-gated calcium channels (reducing neurotransmitter release) [3] [9].
  • Functional outcomes: Neuronal inhibition diminishes nociceptive signal transmission in pain-processing pathways (e.g., periaqueductal gray, dorsal horn of the spinal cord).

Bromadoline exhibits moderate analgesic potency, positioned between codeine and morphine in preclinical models. Studies using rodent antinociception assays (e.g., hot-plate tests, phenylquinone-induced writhing) indicate it is slightly more potent than pentazocine but less potent than morphine [1] [4]. Its selectivity for MOR over delta (DOR) or kappa (KOR) opioid receptors aligns it with traditional MOR-preferring analgesics like morphine, though with distinct chemical scaffolding.

Table 1: Comparative Analgesic Potency of Bromadoline Relative to Reference Opioids

CompoundRelative Potency (Morphine = 1)Primary Receptor Target
Bromadoline0.3–0.5μ-Opioid (MOR)
Codeine0.1–0.15MOR (prodrug)
Pentazocine0.2–0.3KOR/MOR partial agonist
Morphine1.0MOR
U-477007.5MOR

Historical Development and Patent Landscape (Upjohn Company, 1970s)

Bromadoline emerged from systematic opioid research at the Upjohn Company (Kalamazoo, Michigan) in the mid-1970s. It was designated internally as U-47931E, reflecting its place within Upjohn’s expansive benzamide/acetamide opioid program [1] [4]. Key milestones include:

  • Patent origination: Chemist Jacob Szmuszkovicz filed U.S. Patent 4,098,904 ("Analgesic N-(2-aminocycloaliphatic)benzamides") on July 4, 1978, securing synthetic routes and therapeutic claims for Bromadoline and structurally related compounds [1].
  • Research objectives: Upjohn sought non-fentanil analgesics with improved selectivity, reduced side-effect profiles, or novel receptor interactions compared to existing opioids. Bromadoline was one of hundreds of candidates synthesized to map SAR across the N-substituted cyclohexylbenzamide scaffold [4] [6].
  • Termination rationale: Despite favorable analgesic activity, Bromadoline’s development halted prior to clinical trials, likely due to concerns about abuse liability, respiratory depression, or competitive prioritization of other candidates (e.g., the KOR agonist U-50488) [4].

This era yielded critical insights into MOR pharmacology but left Bromadoline as a "research-only" compound until its re-emergence in forensic discussions circa 2020 alongside structurally similar NSOs [4] [10].

Structural Relationship to Analogous Opioids (e.g., AH-7921, U-47700)

Bromadoline belongs to the N-substituted cyclohexylbenzamide class of synthetic opioids, sharing a conserved structural framework with several notable analogs:

  • Common backbone: All feature a cyclohexylamine core with an N-linked benzamide (or acetamide) group. Stereochemistry at the cyclohexyl ring critically influences potency and receptor selectivity [1] [4].
  • AH-7921 (3,4-dichloro-N-[1-(dimethylamino)cyclohexyl]methyl]benzamide): Developed by Allen & Hanburys Ltd. (UK), this MOR agonist (~0.8× morphine potency) shares Bromadoline’s dimethylaminocyclohexyl motif but uses a -CH₂- spacer between the cyclohexane and benzamide [4] [10].
  • U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide): An Upjohn compound nearly identical to Bromadoline but with two key modifications: 3,4-dichloro substitution on the phenyl ring and N-methylation of the cyclohexylamine nitrogen. These changes boost potency ~7.5× versus morphine [4] [10].

Table 2: Structural Features of Bromadoline and Key Analogous Opioids

CompoundR₁ (Phenyl Substitution)R₂ (Amino Group)Core ModificationPotency vs. Morphine
Bromadoline4-bromo-NH-None0.3–0.5×
AH-79213,4-dichloro-NHCH₂-Methylene spacer0.8×
U-477003,4-dichloro-N(CH₃)-N-methylation7.5×
U-504883,4-dichloro-N(CH₃)- (pyrrolidinyl)Pyrrolidine substitutionKOR-selective

Stereochemical sensitivity: Bromadoline’s trans-(1R,2R) configuration (depicted in its IUPAC name) is pharmacologically essential. Early SAR studies demonstrated that stereoisomers of similar compounds (e.g., U-50488) exhibit drastically reduced affinity or switch receptor preference [4] [6]. This underscores why illicit analogs often display unpredictable effects due to racemic synthesis [10].

Legacy in NSO emergence: Bromadoline’s structural template resurfaced circa 2015–2020 when "U-drugs" like U-47700 appeared as recreational NSOs. Their shared benzamide scaffold facilitates modular substitution, enabling clandestine chemists to evade legal controls while retaining MOR activity [4] [10].

Properties

CAS Number

67579-24-2

Product Name

Bromadoline

IUPAC Name

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

InChI

InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1

InChI Key

UFDJFJYMMIZKLG-ZIAGYGMSSA-N

SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br

Synonyms

4-bromo-N-(2-(dimethylamino)cyclohexyl)benzamide
bromadoline
bromadoline maleate

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.